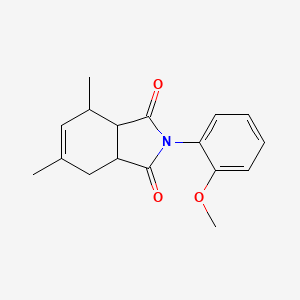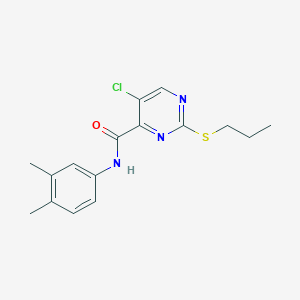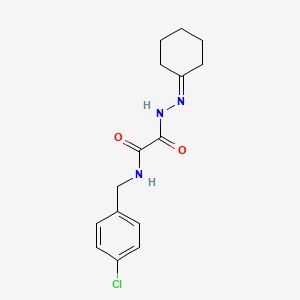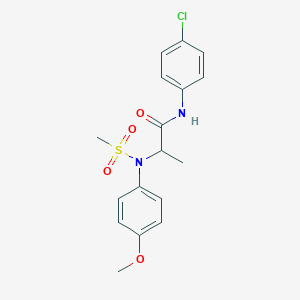![molecular formula C18H20ClNOS2 B4975526 N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4975526.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, commonly referred to as CM-24, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CM-24 belongs to a class of compounds known as thioacetamide derivatives and has been shown to exhibit promising anti-cancer properties.
Mechanism of Action
The exact mechanism of action of CM-24 is not fully understood. However, it has been suggested that CM-24 may exert its anti-cancer effects through the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in cell signaling and have been implicated in the development and progression of cancer. By inhibiting PTPs, CM-24 may disrupt cancer cell signaling pathways and induce cell death.
Biochemical and Physiological Effects:
CM-24 has been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for clinical use. Additionally, CM-24 has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CM-24 is its potent anti-cancer activity. However, a limitation of CM-24 is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CM-24.
Future Directions
For research on CM-24 include the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for inflammatory diseases, and the investigation of its potential in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action and potential side effects of CM-24, as well as its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of CM-24 involves the reaction of 4-chlorobenzyl mercaptan and 4-methylphenyl mercaptan with 2-bromoethyl acetate in the presence of a base. The resulting product is then purified using column chromatography to yield CM-24 in high purity and yield.
Scientific Research Applications
CM-24 has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that CM-24 exhibits potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CM-24 has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14-2-8-17(9-3-14)23-13-18(21)20-10-11-22-12-15-4-6-16(19)7-5-15/h2-9H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQBWUMZNDLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4975444.png)

![N-(2-methoxyethyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4975449.png)
![6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4975458.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4975471.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4975495.png)

![2-(4-bromophenyl)-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4975514.png)



![1-benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4975540.png)
